Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

Übersicht

Beschreibung

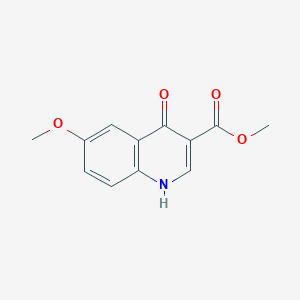

Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene with a nitrogen atom at the second position. This compound is characterized by its methoxy group at the 6th position and a carboxylate ester group at the 3rd position.

Synthetic Routes and Reaction Conditions:

Classical Synthesis: The compound can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

Modern Methods: Advances in synthetic chemistry have led to more efficient routes, such as the use of palladium-catalyzed reactions or microwave-assisted synthesis.

Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Hydroquinoline derivatives.

Substitution: Halogenated quinolines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits significant antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, suggesting its potential as a new class of antimicrobial agents. For instance, minimum inhibitory concentrations (MICs) of this compound were found to be lower than those of traditional antibiotics in comparative studies against gram-positive and gram-negative bacteria .

Antiviral Properties

Preliminary investigations suggest that this compound may inhibit the replication of certain viruses, including Hepatitis B Virus (HBV), through interactions with viral enzymes. These findings open avenues for further research into its use as an antiviral agent .

Anticancer Effects

this compound has shown promise in inducing apoptosis in cancer cell lines. Mechanistic studies indicate that it may activate caspase pathways leading to cell death, highlighting its potential application in cancer therapy .

Chemical Biology

Building Block in Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its versatility allows chemists to modify its structure for various applications, including the development of novel pharmaceuticals and biologically active compounds.

Enzyme Inhibition

The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways. This feature is particularly relevant in the development of drugs targeting metabolic disorders or infectious diseases .

Industrial Applications

Dyes and Pigments

Due to its chemical properties, this compound is also utilized in the manufacture of dyes and pigments. Its unique structure contributes to the development of colorants with specific characteristics required in various industrial applications.

Comparative Analysis with Related Compounds

To understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Similarity | Key Features |

|---|---|---|

| Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | 0.82 | Different methoxy position; varied biological activity |

| Methyl 4-hydroxyquinoline-3-carboxylate | 0.81 | Hydroxyl group instead of methoxy; altered solubility |

| Methyl 6-hydroxyindole-5-carboxylate | 0.84 | Indole structure; distinct pharmacological profiles |

| Methyl 4-acetamidoquinoline | 0.79 | Acetamido substitution; differing bioactivity |

This table illustrates how slight variations in structure can lead to significant differences in biological activity and pharmacological profiles among related compounds.

Recent studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:

- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains, demonstrating promising results that warrant further exploration for clinical applications.

- Anticancer Evaluations : In vitro assays indicated that this compound could induce apoptosis in specific cancer cell lines through mitochondrial disruption and activation of caspase pathways.

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets. The exact mechanism can vary depending on the application, but it often involves binding to enzymes or receptors, leading to a cascade of biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate

Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

Uniqueness: Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique properties and reactivity profile continue to inspire new research and industrial applications.

Biologische Aktivität

Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. Its unique structure, characterized by a methoxy group at the 6-position and a carboxylate group at the 3-position of the quinoline ring, contributes to its pharmacological potential. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

- Chemical Formula : C₁₂H₁₁NO₄

- Molecular Weight : 233.22 g/mol

- CAS Number : 942227-34-1

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of quinoline compounds can inhibit various bacterial strains, indicating potential use as antimicrobial agents.

- Antiviral Properties : Preliminary research suggests that this compound may inhibit the replication of certain viruses, including Hepatitis B Virus (HBV), through interaction with viral enzymes.

- Anticancer Effects : Some studies indicate that quinoline derivatives can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : This compound may act as an inhibitor of key enzymes involved in metabolic pathways, which can disrupt cellular processes in pathogens or cancer cells.

- Receptor Binding : It may bind to specific receptors on cell surfaces, triggering cellular responses that lead to therapeutic effects.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

| Compound Name | Similarity | Key Features |

|---|---|---|

| Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | 0.82 | Different methoxy position; varied biological activity |

| Methyl 4-hydroxyquinoline-3-carboxylate | 0.81 | Hydroxyl group instead of methoxy; altered solubility |

| Methyl 6-hydroxyindole-5-carboxylate | 0.84 | Indole structure; distinct pharmacological profiles |

| Methyl 4-acetamidoquinoline | 0.79 | Acetamido substitution; differing bioactivity |

This table illustrates how structural variations influence biological activity and pharmacological profiles among related compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives:

- Synthesis and Antiviral Activity :

-

Antimicrobial Testing :

- A comparative study evaluated the antimicrobial efficacy of various quinoline derivatives against gram-positive and gram-negative bacteria. Methyl 6-methoxy derivative displayed promising results with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

-

Anticancer Evaluations :

- In vitro assays indicated that this compound could induce apoptosis in specific cancer cell lines through caspase activation pathways . The mechanism involves mitochondrial disruption and subsequent activation of cell death pathways.

Eigenschaften

IUPAC Name |

methyl 6-methoxy-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-7-3-4-10-8(5-7)11(14)9(6-13-10)12(15)17-2/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEWFLQORIVQPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586598 | |

| Record name | Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942227-34-1 | |

| Record name | Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.